2-chloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
2-chloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H22ClN5O and its molecular weight is 407.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Analogues: The compound was utilized in the synthesis of new amides containing an N-methylpiperazine fragment, key intermediates in the creation of antileukemic agents like imatinib (Koroleva et al., 2011).
- Structure-Activity Relationship Studies: Studies on pyridazinone derivatives, closely related to the compound , revealed their potential as cardiotonic agents, highlighting the significance of specific structural elements in their biological activity (Wang et al., 2008).
Medicinal Chemistry and Drug Development
- Antimicrobial Activity: Derivatives of similar compounds demonstrated antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Kuș et al., 2009).
- Anti-Tubercular Agents: Compounds structurally related to 2-chloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide were explored for their potential as anti-tubercular agents, highlighting their utility in addressing tuberculosis (Srinivasarao et al., 2020).
Miscellaneous Applications
- Pyridazinone Herbicides: Related pyridazinone compounds were found to be effective herbicides, suggesting potential agricultural applications (Hilton et al., 1969).
- Corrosion Inhibition: Pyridazine derivatives, akin to the compound , showed efficacy in inhibiting the corrosion of mild steel, indicating potential in materials science (Mashuga et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally similar to certain anti-tubercular agents
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to certain anti-tubercular agents , it may interfere with the growth and replication of Mycobacterium tuberculosis
Biochemical Pathways
Given its potential anti-tubercular activity , it may affect pathways related to the metabolism and replication of Mycobacterium tuberculosis. More research is needed to identify the specific pathways involved.
Result of Action
Preliminary studies suggest it may have anti-tubercular activity , indicating it could inhibit the growth and replication of Mycobacterium tuberculosis
Properties
IUPAC Name |
2-chloro-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O/c1-27-12-14-28(15-13-27)21-11-10-20(25-26-21)16-6-8-17(9-7-16)24-22(29)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVBPWYDHUUPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.